![molecular formula C14H21BrO B13193074 {[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B13193074.png)
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a 2,3-dimethylbutoxy group
準備方法
The synthesis of {[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene typically involves the bromination of a suitable precursor. One common method is the reaction of 2,3-dimethylbutanol with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of {[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The 2,3-dimethylbutoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
類似化合物との比較
Similar compounds to {[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene include:
{[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity and biological activity.
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}toluene: Similar structure but with a toluene ring instead of a benzene ring. This compound may have different physical and chemical properties.
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}phenol: Similar structure but with a phenol group instead of a benzene ring. This compound may have different applications in chemistry and biology.
特性
分子式 |
C14H21BrO |
|---|---|
分子量 |
285.22 g/mol |
IUPAC名 |
[2-(bromomethyl)-2,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-12(2)14(3,10-15)11-16-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChIキー |
YAUHLKQQOLMDDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(COCC1=CC=CC=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



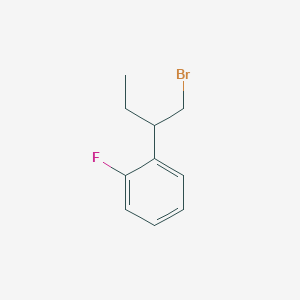
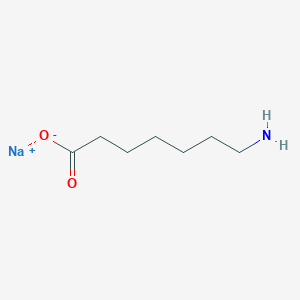
![({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13193008.png)
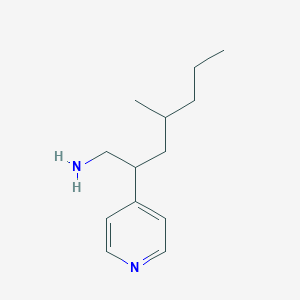

![6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole](/img/structure/B13193027.png)


![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)
![N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B13193060.png)
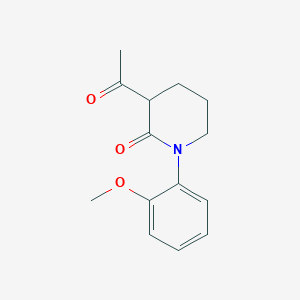
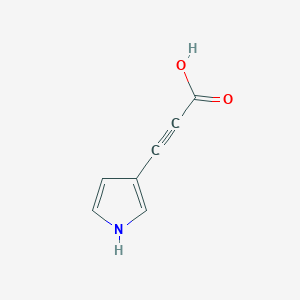
![Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193078.png)
